molecular formula C18H17N3O4S2 B2760781 Ethyl 2-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate CAS No. 1252923-10-6

Ethyl 2-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No. B2760781
CAS RN: 1252923-10-6
M. Wt: 403.47
InChI Key: AGECQICNRMYKJE-UHFFFAOYSA-N
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Description

This compound is a chemical of the thieno[2,3-d]pyrimidine class . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .

Scientific Research Applications

Heterocyclic System Synthesis

Research has shown the utility of related compounds in synthesizing various heterocyclic systems. For example, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound structurally similar to the one , was used in preparing diverse heterocycles such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and 4H-pyrido[1,2-a]pyridin-4-one (Selič, Grdadolnik, & Stanovnik, 1997).

Cleavage of π-Deficient Heterocyclic Sulfones

Another area of research involves the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, which has implications in synthetic chemistry. This method, applied to compounds like ethyl 2-(pyrimidin-2-ylsulfonyl)hexanoate, has been found to be an effective strategy for desulfonylation, facilitating the synthesis of α-fluoro esters and α-deuterium-labeled esters (Wnuk, Rios, Khan, & Hsu, 1996).

Antimicrobial Agents Synthesis

Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, another compound related to the one you're inquiring about, has been used to synthesize new quinazolines that demonstrated potential as antimicrobial agents. This synthesis pathway involved reactions with hydrazine hydrate and aryl isothiocyanates (Desai, Shihora, & Moradia, 2007).

Antifolate Synthesis

In medicinal chemistry, compounds like N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid have been synthesized, which are classical antifolates, acting as dihydrofolate reductase inhibitors and potential antitumor agents. These compounds were derived from 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, indicating a pathway for the development of new therapeutic agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

properties

IUPAC Name

ethyl 2-[[2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-3-25-17(24)11-6-4-5-7-12(11)19-14(22)10-27-18-20-13-8-9-26-15(13)16(23)21(18)2/h4-9H,3,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGECQICNRMYKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

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